molecular formula C16H8N2 B074266 9,10-Dicyanoanthracene CAS No. 1217-45-4

9,10-Dicyanoanthracene

Cat. No. B074266
Key on ui cas rn: 1217-45-4
M. Wt: 228.25 g/mol
InChI Key: BIOPPFDHKHWJIA-UHFFFAOYSA-N
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Patent
USRE038329E1

Procedure details

⅕ of a 4-toluenesulfonic acid solution (PTSA H2O, 43.28 g; 0.228 mol) in CH3CN (400 mL) was added to a solution of the aziridine obtained at the previous step (229.13 g; GC 89%; 0.805 mol) and 9,10-dicyanoanthracene (DCA) (1.69 g; 7.40 mmol) in CH3CN (4.5 L). After 45 min, the remaining acid catalyst was added drop by drop to the reaction mixture in 6 hours, by means of the syringe pump. After 7.5 hours, heating and lighting were stopped. After 18 hours, water (0.5 L) and solid K2CO3 (40 g) were added with strong stirring. The organic solvent was evaporated off and the aqueous phase was extracted with CHCl3. The combined organic phases were washed with buffer 0.1M KH2PO4/K2HPO4 at pH 7 (0.5 L), then dried over MgSO4. The crude oil resulting from the evaporation of the solvent (272.5 g) was purified by flash chromatography (CH3Cl/CH3OH/25% NH4OH (w/w) 1000:13:3 (v/v)), thereby obtaining the desired compound (51.64 g; 51.0 mmol).
Name
Quantity
4.5 L
Type
reactant
Reaction Step One
Quantity
43.28 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4](S(O)(=O)=O)=[CH:3][CH:2]=1.[NH:12]1[CH2:14][CH2:13]1.C[C:16]#[N:17]>>[C:16]([C:11]1[C:1]2[C:6]([C:13]([C:14]#[N:12])=[C:1]3[C:6]=1[CH:5]=[CH:4][CH:3]=[CH:2]3)=[CH:5][CH:4]=[CH:3][CH:2]=2)#[N:17]

Inputs

Step One
Name
Quantity
4.5 L
Type
reactant
Smiles
CC#N
Step Two
Name
Quantity
43.28 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CC1
Name
Quantity
400 mL
Type
reactant
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C2=CC=CC=C2C(=C2C=CC=CC12)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.4 mmol
AMOUNT: MASS 1.69 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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